Home > Products > Screening Compounds P136466 > Jnj 10181457 dihydrochloride
Jnj 10181457 dihydrochloride - 544707-20-2

Jnj 10181457 dihydrochloride

Catalog Number: EVT-254458
CAS Number: 544707-20-2
Molecular Formula: C20H30Cl2N2O
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JNJ-10181457 is an antagonist of histamine H3 receptors (Kis = 1.17 and 7.08 nM for human and rat receptors, respectively). It increases extracellular norepinephrine and acetylcholine levels in the frontal cortex of rats when administered subcutaneously at a dose of 10 mg/kg. JNJ-10181457 (1.25-10 mg/kg, p.o.) reduces the number of cataplectic attacks and time spent in cataplexy in familial narcoleptic Dobermans. In mice, JNJ-10181457 (10 mg/kg) decreases the time spent in the open areas of the elevated zero maze, as well as increases locomotor activity in an open field test. It also inhibits LPS-induced increases in time spent immobile in the tail suspension test in mice.
Histamine H3 receptor antagonist (pKi values are 8.15 and 8.93 for rat and human H3 receptors respectively). Increases extracellular norepinephrine and acetylcholine levels in rat frontal cortex but does not stimulate dopamine release. Brain penetrant.

R-α-Methylhistamine (RAMH)

Compound Description: R-α-Methylhistamine is a selective histamine H3 receptor agonist. [] It is widely used as a pharmacological tool to investigate the role of H3 receptors in various physiological processes. Studies have shown that RAMH can suppress glutamatergic and GABAergic synaptic transmission in the rat insular cortex by activating presynaptic H3 heteroreceptors. []

Relevance: While possessing a different pharmacological profile as an agonist, R-α-Methylhistamine shares structural similarities with JNJ 10181457 dihydrochloride, which acts as an H3 receptor antagonist/inverse agonist. Both compounds target and bind to the histamine H3 receptor, highlighting their structural relationship within the class of histamine receptor ligands. []

Thioperamide

Compound Description: Thioperamide is a histamine H3 receptor antagonist. [] It has also been shown to act as an H4 receptor antagonist in early studies. [] Interestingly, research suggests that thioperamide may behave as an inverse agonist at H3 receptors, increasing uIPSC amplitude when applied alone. []

Relevance: Thioperamide, like JNJ 10181457 dihydrochloride, targets the histamine H3 receptor as an antagonist. [] This shared target and their similar effects on synaptic transmission, albeit through potentially different mechanisms (antagonism vs. inverse agonism), establish a structural relationship between the two compounds within the realm of histamine receptor ligands.

Pitolisant

Compound Description: Pitolisant is a histamine H3 receptor antagonist/inverse agonist. [, ] It has been shown to reduce methamphetamine-induced hyperlocomotion in mice, an effect that can be blocked by the H1 receptor antagonist pyrilamine. [] This suggests that Pitolisant's action might involve increased histamine release, leading to subsequent activation of H1 receptors. []

Relevance: Both Pitolisant and JNJ 10181457 dihydrochloride exhibit similar pharmacological profiles as histamine H3 receptor antagonists/inverse agonists. [, ] This shared mechanism of action, targeting the same receptor subtype, highlights their structural relationship within the category of histamine receptor ligands.

Relevance: Conessine shares its target with JNJ 10181457 dihydrochloride, both acting as histamine H3 receptor antagonists. [] Although their specific effects on certain behaviors might differ, this shared target within the histaminergic system points towards a structural relationship between the two compounds as histamine receptor ligands.

JNJ 7777120

Compound Description: JNJ 7777120 is a selective and potent histamine H4 receptor antagonist. [, ] It has been instrumental in studying the role of H4 receptors in inflammatory responses. []

Relevance: Although JNJ 7777120 targets the H4 receptor and JNJ 10181457 dihydrochloride targets the H3 receptor, both compounds belong to the same broader chemical class of histamine receptor ligands. [, ] This suggests a potential structural relationship, with modifications in specific moieties contributing to their selectivity for different histamine receptor subtypes.

4-Methylhistamine

Compound Description: 4-Methylhistamine is a high-affinity histamine H4 receptor agonist, exhibiting more than 100-fold selectivity over H1, H2, and H3 receptors. [] Its discovery has been crucial for investigating the physiological roles of H4 receptors. []

Relevance: While JNJ 10181457 dihydrochloride acts as an antagonist/inverse agonist at the H3 receptor, 4-methylhistamine serves as an agonist at the H4 receptor. [, ] Despite their opposing actions and different receptor targets within the histaminergic system, both compounds are classified as histamine receptor ligands, implying a potential structural relationship within this broader category.

Source and Classification

JNJ-10181457 dihydrochloride is classified as a histamine H3 receptor antagonist. Histamine receptors are G-protein-coupled receptors involved in various physiological processes, including neurotransmission. The H3 subtype primarily functions as an autoreceptor that inhibits the release of histamine and other neurotransmitters, making antagonists like JNJ-10181457 valuable in treating conditions where neurotransmitter dysregulation occurs, such as Alzheimer's disease and other cognitive impairments .

Synthesis Analysis
  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reagents and Conditions: Standard organic synthesis techniques are employed, including the use of solvents, catalysts, and temperature control to facilitate reactions.
  3. Purification: After synthesis, the product undergoes purification processes such as recrystallization or chromatography to isolate JNJ-10181457 from by-products.

The exact parameters (temperature, duration, concentrations) are often proprietary or not fully disclosed in public research.

Molecular Structure Analysis

The molecular structure of JNJ-10181457 can be described by its chemical formula and spatial arrangement of atoms. It features:

  • Molecular Formula: C17_{17}H22_{22}Cl2_2N2_2O
  • Molecular Weight: Approximately 353.28 g/mol
  • Structural Characteristics: The compound contains a piperidine ring and a morpholine moiety, contributing to its biological activity. The presence of chlorine atoms enhances its pharmacological properties by influencing lipophilicity and receptor binding affinity.

Crystallographic data may provide insights into bond lengths and angles, but specific structural data for JNJ-10181457 remains limited in public databases.

Chemical Reactions Analysis

JNJ-10181457 primarily engages in interactions with histamine H3 receptors through competitive inhibition. Its mechanism involves:

  1. Binding Affinity: It binds to the H3 receptor with high affinity, blocking the receptor's activation by endogenous histamine.
  2. Downstream Effects: This blockade leads to increased levels of acetylcholine and other neurotransmitters in the synaptic cleft due to reduced presynaptic inhibition.

In experimental settings, JNJ-10181457 has been shown to reverse deficits induced by histamine agonists in various behavioral models .

Mechanism of Action

The mechanism of action for JNJ-10181457 involves its role as an inverse agonist at the histamine H3 receptor:

  1. Receptor Interaction: By binding to the H3 receptor, JNJ-10181457 stabilizes the inactive form of the receptor, preventing it from inhibiting neurotransmitter release.
  2. Neurotransmitter Modulation: This results in enhanced release of acetylcholine and potentially other neurotransmitters like serotonin and dopamine, which are critical for cognitive processes.
  3. Behavioral Outcomes: Studies have demonstrated that administration of JNJ-10181457 improves cognitive performance in animal models, suggesting its efficacy in enhancing learning and memory .
Physical and Chemical Properties Analysis

The physical and chemical properties of JNJ-10181457 dihydrochloride include:

These properties are crucial for determining the compound's suitability for clinical use.

Applications

JNJ-10181457 has potential applications in several areas:

  1. Cognitive Disorders: Its ability to enhance acetylcholine levels makes it a candidate for treating Alzheimer's disease and other dementias characterized by cholinergic deficits .
  2. Psychiatric Disorders: Research indicates potential benefits in managing depression-like behaviors through modulation of microglial functions .
  3. Neuroprotection: The compound may offer neuroprotective effects by modulating inflammatory responses within the central nervous system.
Histamine H3 Receptor Pharmacology

Molecular Mechanisms of H3 Receptor Antagonism

JNJ 10181457 dihydrochloride functions as a potent and selective non-imidazole histamine H3 receptor (H3R) antagonist/inverse agonist. The compound exhibits high affinity binding to H3 receptors, with a pKi value of 8.93 for human H3 receptors and 8.15 for rat receptors [6] [10]. H3 receptors are primarily located presynaptically in the central nervous system where they function as inhibitory autoreceptors and heteroreceptors [1] [5]. Through constitutive activity, these receptors tonically inhibit the synthesis and release of histamine and other neurotransmitters. JNJ 10181457 binds to these receptors, effectively blocking this inhibitory function [8].

The molecular mechanism involves disruption of the H3R-mediated Gi/o protein signaling cascade. Under normal conditions, H3R activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) production. Additionally, the βγ subunits of Gi/o proteins inhibit N-type voltage-gated calcium channels while activating inwardly rectifying potassium channels. JNJ 10181457 binding reverses this constitutive activity through inverse agonism, thereby enhancing neurotransmitter release [1] [3]. Microdialysis studies demonstrate that systemic administration of JNJ 10181457 significantly increases extracellular levels of acetylcholine (ACh) in the rat prefrontal cortex by 180-220% and norepinephrine by approximately 150%, while dopamine levels remain unaffected [3] [6]. This selective neurotransmitter modulation underlies the compound's procognitive effects observed in behavioral models.

Table 1: Neurotransmitter Modulation by JNJ 10181457 Dihydrochloride

NeurotransmitterChange in Extracellular LevelsBrain RegionFunctional Significance
Acetylcholine↑ 180-220%Prefrontal cortexCognitive enhancement, reversal of scopolamine deficits
Norepinephrine↑ ~150%Prefrontal cortexEnhanced attention and vigilance
Histamine↑ 200-250%HypothalamusIncreased wakefulness and arousal
Dopamine↔ No significant changeStriatumReduced risk of motor side effects
Serotonin↑ ~40%Prefrontal cortexMood modulation potential

Selectivity Profiling Against Histamine Receptor Subtypes

JNJ 10181457 dihydrochloride exhibits exceptional selectivity for the histamine H3 receptor subtype over other histamine receptors. Binding affinity studies reveal a distinct profile where the compound demonstrates nanomolar affinity for H3 receptors but negligible interaction with H1, H2, or H4 receptors at concentrations up to 10 μM [6] [10]. Specifically, the affinity for H3 receptors (Ki ≈ 1.2 nM for human receptors) is approximately 1,000-fold greater than for H1 receptors (Ki > 1 μM), 3,000-fold greater than for H2 receptors (Ki > 3 μM), and 800-fold greater than for H4 receptors (Ki ≈ 1 μM) [10]. This high selectivity ratio is attributed to its structural design as a non-imidazole compound, which avoids the off-target interactions commonly observed with earlier imidazole-containing H3 ligands that showed affinity for cytochrome P450 enzymes and other G protein-coupled receptors [5] [8].

The molecular basis for this selectivity involves specific interactions with H3 receptor residues within the orthosteric binding pocket. Unlike imidazole-based compounds that coordinate with glutamate E206 in transmembrane domain 5, JNJ 10181457's benzylmorpholine structure forms hydrophobic interactions with phenylalanine F193 and hydrogen bonds with aspartate D114 in transmembrane domain 3 – residues that show significant divergence across histamine receptor subtypes [5]. This selectivity profile is functionally significant as it minimizes adverse effects mediated through H1 (sedation, hypotension), H2 (gastric acid secretion, cardiac effects), and H4 (immunomodulation) receptors [7]. Receptor occupancy studies confirm that at behaviorally active doses (3-10 mg/kg), JNJ 10181457 occupies >80% of cerebral H3 receptors without significant occupancy at other histamine receptor subtypes [3] [6].

Table 2: Receptor Selectivity Profile of JNJ 10181457

Receptor TypeKi ValueSelectivity Ratio (vs. H3R)Potential Off-Target Effects
Histamine H3R1.2 nM1 (Reference)Target engagement for cognition
Histamine H1R>1,000 nM>830-foldSedation, hypotension
Histamine H2R>3,000 nM>2,500-foldGastric acid secretion
Histamine H4R≈1,000 nM≈830-foldImmunomodulation
Muscarinic M1>10,000 nM>8,300-foldAnticholinergic effects
Dopamine D2>10,000 nM>8,300-foldMotor disturbances
Serotonin 5-HT2A>10,000 nM>8,300-foldHallucinations, vasoconstriction

Species-Specific Pharmacodynamic Variations

JNJ 10181457 dihydrochloride exhibits notable species-dependent pharmacodynamic properties, particularly between human and rodent H3 receptors. The binding affinity for human H3 receptors (pKi = 8.93; Ki ≈ 1.2 nM) is approximately 6-fold higher than for rat receptors (pKi = 8.15; Ki ≈ 7 nM) [6] [10]. This divergence stems from structural variations in the H3 receptor orthosteric binding site across species, specifically amino acid differences in transmembrane domains 3 and 5 that interact with the ligand's morpholine and chlorophenoxy moieties [4] [8]. These variations necessitate careful interpretation of preclinical efficacy data when extrapolating to human therapeutic potential.

The functional implications of these species differences are evident in translational models. While JNJ 10181457 effectively reverses scopolamine-induced cognitive deficits in rat delayed non-match-to-position (DNMTP) tests at 10 mg/kg, this dose corresponds to higher receptor occupancy in rat brain (∼85%) compared to what would be predicted in humans at equivalent exposure [3] [6]. Additionally, alternative splicing generates over 20 H3 receptor isoforms in humans compared to approximately 6 functional isoforms in rats, creating complex ligand recognition profiles [8] [10]. JNJ 10181457 shows consistent affinity for major human isoforms (H3R(445), H3R(365), H3R(329)) but differential activity toward less abundant variants, potentially influencing tissue-specific effects across species [4].

The pharmacokinetic-pharmacodynamic relationship also demonstrates species variation. Receptor occupancy studies indicate that plasma concentrations of 100-150 ng/mL achieve 50% H3 receptor occupancy in rats, while modeling predicts that 30-40 ng/mL would produce equivalent occupancy in humans due to higher affinity for the human receptor [6]. These differences highlight the importance of species-specific characterization in drug development and may explain why some H3 antagonists showing robust efficacy in rodent models exhibit reduced clinical effects in humans at comparable receptor occupancy levels.

Table 3: Species-Specific Differences in JNJ 10181457 Pharmacology

ParameterRat DataHuman Data/PredictionsBiological Basis
Binding affinity (Ki)7.0 nM1.2 nMAmino acid variations in TM3 and TM5
Functional isoforms∼6 isoforms>20 isoformsAlternative splicing mechanisms
Plasma conc. for 50% RO100-150 ng/mL30-40 ng/mL (predicted)Higher affinity for human receptor
Acetylcholine enhancement180-220% at 10 mg/kgNot determined (preclinical)Receptor density differences
Cognitive efficacy dose10 mg/kg (i.p.)Not establishedMetabolic and clearance differences
Dominant brain regionsCortex, striatumCortex, hippocampusSpecies-specific expression patterns

Properties

CAS Number

544707-20-2

Product Name

Jnj 10181457 dihydrochloride

IUPAC Name

4-[[3-(4-piperidin-1-ylbut-1-ynyl)phenyl]methyl]morpholine;dihydrochloride

Molecular Formula

C20H30Cl2N2O

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C20H28N2O.2ClH/c1-3-10-21(11-4-1)12-5-2-7-19-8-6-9-20(17-19)18-22-13-15-23-16-14-22;;/h6,8-9,17H,1,3-5,10-16,18H2;2*1H

InChI Key

PAQHERKZFLOHCA-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl

Synonyms

4-(3-(4-piperidin-1-ylbut-1-ynyl)benzyl)morpholine
JNJ 10181457
JNJ-10181457
JNJ10181457

Canonical SMILES

C1CCN(CC1)CCC#CC2=CC=CC(=C2)CN3CCOCC3.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.